molecular formula C25H28O7 B1247212 Cedkathryn B

Cedkathryn B

Cat. No.: B1247212
M. Wt: 440.5 g/mol
InChI Key: ZLKNSNBMQLJCPU-AROYWQBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cedkathryn B, identified in pharmaceutical contexts as Cefdinir Related Compound B , is a structurally related impurity or degradation product of the third-generation cephalosporin antibiotic Cefdinir. Cefdinir is widely used for treating bacterial infections due to its broad-spectrum activity and oral bioavailability. This compound arises during the synthesis or storage of Cefdinir and is closely monitored in pharmaceutical quality control due to regulatory requirements for impurity profiling .

Properties

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

(1S,2S,3'S,4R,6R,9S,10R)-10-(furan-3-yl)-2',2'-dimethyl-3'-[(2S)-2-methyl-5-oxofuran-2-yl]spiro[5,11-dioxatetracyclo[7.3.1.01,9.02,6]tridecane-4,5'-oxolane]-12-one

InChI

InChI=1S/C25H28O7/c1-21(2)17(22(3)7-5-18(26)31-22)11-24(32-21)10-15-16(30-24)4-8-23-13-25(15,23)20(27)29-19(23)14-6-9-28-12-14/h5-7,9,12,15-17,19H,4,8,10-11,13H2,1-3H3/t15-,16-,17+,19+,22+,23-,24-,25-/m1/s1

InChI Key

ZLKNSNBMQLJCPU-AROYWQBSSA-N

Isomeric SMILES

C[C@]1(C=CC(=O)O1)[C@H]2C[C@@]3(C[C@@H]4[C@H](O3)CC[C@@]56[C@@]4(C5)C(=O)O[C@H]6C7=COC=C7)OC2(C)C

Canonical SMILES

CC1(C(CC2(O1)CC3C(O2)CCC45C3(C4)C(=O)OC5C6=COC=C6)C7(C=CC(=O)O7)C)C

Synonyms

cedkathryn B

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

This compound is compared below with other cephalosporin-related compounds and impurities:

Table 1: Structural and Functional Comparison
Compound Core Structure Functional Group Variation Role in Pharmaceuticals Detection Method (LOD*)
This compound β-lactam + dihydrothiazine Side chain modification Impurity in Cefdinir HPLC-UV (0.03%)
Cefdinir Related Compound A β-lactam + dihydrothiazine Oxidized side chain Oxidation byproduct HPLC-UV (0.05%)
Cefepime Related Compound D β-lactam + thiazole Quaternary ammonium group alteration Synthetic intermediate LC-MS (0.1 ppm)
Celecoxib Related Compound A Sulfonamide + pyrazole Methyl group substitution Degradation product in COX-2 inhibitors GC-MS (0.2%)

*LOD: Limit of Detection

Key Findings :

  • Compared to non-cephalosporin impurities (e.g., Celecoxib Related Compound A), this compound’s β-lactam core necessitates distinct analytical approaches, such as ion-pair HPLC for polar group resolution .

Functional Analogues

This compound is also compared to compounds with similar roles in drug formulations:

Table 2: Functional and Regulatory Comparison
Compound Purpose in Formulation Regulatory Threshold (ICH Guidelines) Toxicity Profile
This compound Process-related impurity ≤0.5% (individual), ≤1.0% (total) Low acute toxicity (in vitro assays)
Cefepime Hydrochloride Active pharmaceutical ingredient N/A Therapeutic efficacy
Celecoxib Related Compound A Degradation byproduct ≤0.3% (ICH Q3B) Potential genotoxicity concerns

Key Findings :

  • This compound’s regulatory threshold aligns with ICH Q3A/B guidelines for impurities in new drug substances, emphasizing its controlled presence .
  • Unlike Celecoxib-related impurities, this compound lacks documented genotoxicity, reducing its risk profile .

Research Findings and Methodological Insights

Analytical Techniques

  • HPLC-UV : this compound is quantified using reversed-phase HPLC with a C18 column, achieving a limit of detection (LOD) of 0.03% . This method is optimized for resolving polar cephalosporin derivatives.
  • LC-MS/MS : Used for trace-level detection in stability studies, particularly when identifying fragmentation patterns unique to β-lactam structures .

Stability and Degradation

  • This compound increases under oxidative storage conditions (40°C/75% RH), highlighting the need for robust packaging and stabilizers in Cefdinir formulations .

Q & A

Q. What steps ensure methodological transparency when publishing this compound research?

  • Methodological Answer :

Pre-registration : Submit protocols to platforms like Open Science Framework before data collection.

Code Sharing : Publish analysis scripts (e.g., R/Python) on GitHub with version control.

Peer Review : Invite third-party replication for critical findings and address reviewer critiques in public responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cedkathryn B
Reactant of Route 2
Cedkathryn B

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